(R)-2-苄基-2-N-叔丁氧羰基氨基乙硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

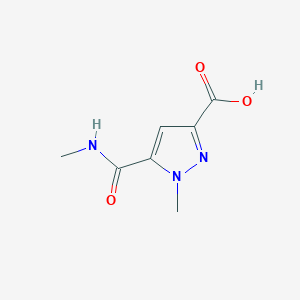

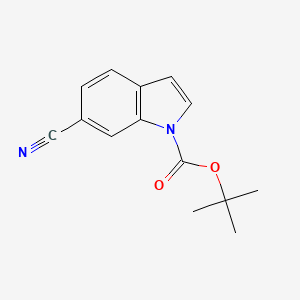

(R)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

硫醇加成反应

硫醇加成反应是一个重要的研究领域,因为硫醇具有重要的生物学意义 . 这种化合物作为一种硫醇,可以参与这些反应,这些反应可以分为四种类型:1,1, 1,2, 1,3, 1,4加成反应 . 这些反应通常与颜色和/或发射变化相耦合 .

硫醇识别

硫醇识别是该化合物可以应用的另一个领域。 近年来,开发用于硫醇的探针一直是一个活跃的研究领域 . 该化合物可能用于开发此类探针。

基于硫醇的点击反应

硫醇可以在温和条件下与容易获得的有机底物反应,使其适合用于化学、生物、物理、材料和工程研究领域 . 该化合物可用于基于硫醇的点击反应,包括自由基与富电子烯的反应、迈克尔加成与贫电子烯的反应、异氰酸酯的羰基加成、环氧树脂的SN2开环以及卤素的SN2亲核取代 .

生物化学实验室应用

在生物化学实验室中,蛋白质通常通过在含有过量浓度硫醇的缓冲液中孵育来保持其还原状态(游离硫醇) . 该化合物可能用于此类应用。

紫外固化应用

硫醇可用于紫外固化应用 . 该化合物作为一种仲硫醇,可能通过呈现降低的阶数以及与烯化合物一起制备时更长的罐期来解决紫外固化应用中的挑战 .

安全和危害

作用机制

Target of Action

Thiol-containing compounds are known to interact with various proteins and enzymes in the body . They can form covalent bonds with specific amino acid residues in proteins, such as cysteine and lysine . This interaction can lead to changes in protein function and structure, affecting various biological processes .

Mode of Action

®-2-Benzyl-2-N-Boc-amino-ethyl thiol, like other thiol-containing compounds, can undergo a wide array of oxidative modifications . It can form covalent cross-links that stabilize protein structure and function as a powerful nucleophile in many enzyme active sites . Thiol-containing compounds can also participate in redox signaling, functioning as a regulatory reversible molecular switch .

Biochemical Pathways

For instance, they are involved in the oxidation of thiols to disulfides, a process of great importance in organic synthesis for both synthetic and biological purposes . They can also participate in thiol-mediated uptake, a mechanism that explains the surprisingly efficient cellular uptake of substrates attached to thiol-reactive groups .

Pharmacokinetics

The pharmacokinetics of thiol-containing compounds can be influenced by various factors, including their chemical structure, the presence of functional groups, and the physiological conditions under which they are administered .

Result of Action

For example, they can alter protein function, participate in redox signaling, and influence cellular uptake of substrates .

Action Environment

The action, efficacy, and stability of ®-2-Benzyl-2-N-Boc-amino-ethyl thiol can be influenced by various environmental factors. These may include the presence of other reactive species, the redox state of the cellular environment, and the presence of specific enzymes or proteins that can interact with the compound .

属性

IUPAC Name |

tert-butyl N-[(2R)-1-phenyl-3-sulfanylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBYEBRVJRDWPB-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)

![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)

![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)